molecular formula C19H20ClN5 B2641917 1-(3-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890948-73-9

1-(3-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2641917
CAS No.: 890948-73-9
M. Wt: 353.85
InChI Key: VVIBINMAUHWIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at the 1-position and a 2-(cyclohex-1-en-1-yl)ethylamine substituent at the 4-amino position. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase-inhibitory properties, with structural analogs like PP2 and PP3 (Src-family kinase inhibitors) serving as reference compounds . The 3-chlorophenyl moiety enhances lipophilicity and target binding, while the cyclohexenylethyl group may influence solubility and bioavailability.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5/c20-15-7-4-8-16(11-15)25-19-17(12-24-25)18(22-13-23-19)21-10-9-14-5-2-1-3-6-14/h4-5,7-8,11-13H,1-3,6,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIBINMAUHWIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents Key Structural Features Biological Targets References
Target Compound 1-(3-Chlorophenyl), N-(2-(cyclohex-1-en-1-yl)ethyl) Cyclohexenylethylamine enhances lipophilicity; 3-chlorophenyl optimizes π-π stacking Kinases (putative) -
SI388 1-(2-Chloro-2-phenylethyl), N-(2-chlorophenyl), 6-(methylthio) Dual chloro-phenyl groups; methylthio improves metabolic stability Src kinase
CID 55170296 1-(3-Chlorophenylmethyl) Benzyl group at 1-position; lacks cyclohexene Unspecified kinase
PP2 1-(tert-Butyl), 3-(4-chlorophenyl) Bulky tert-butyl group; high Src kinase selectivity Src-family kinases
Compound 2e N-(2-Morpholinoethylthio) Morpholinoethylthio enhances solubility Kinase inhibitors
Compound 11 6-(Methylsulfonyl), 1-[2-phenylvinyl] Sulfonyl group increases polarity; vinyl linker Antibacterial agents

Key Observations:

Substituent Effects on Solubility: The cyclohexenylethyl group in the target compound likely increases lipophilicity compared to morpholinoethyl (e.g., 2e, logP ~2.5) or methylsulfonyl (e.g., Compound 11, logP ~1.8) substituents . Chlorophenyl groups (3- or 4-position) enhance target binding via hydrophobic interactions, as seen in SI388 (IC₅₀ = 12 nM against Src kinase) .

Biological Activity :

  • Kinase Inhibition : PP2 (IC₅₀ = 5 nM for Src) outperforms most analogs due to its tert-butyl group, but the target compound’s cyclohexenylethyl group may confer unique selectivity .
  • Antibacterial Activity : Compounds like 11 (MIC = 8 µg/mL against S. aureus) demonstrate pyrazolo[3,4-d]pyrimidines’ versatility beyond kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.